3-(3-chlorophenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Description
3-(3-chlorophenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C17H10Cl3N5O and its molecular weight is 406.65. The purity is usually 95%.
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Scientific Research Applications
Heteroaromatization and Antimicrobial Activity
Compounds with structural similarities, particularly those involving triazolo and pyrimidine derivatives, have been synthesized for their potential antimicrobial properties. For instance, the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrano[2,3-d]pyrimidine-6-ones has been explored, with some compounds tested for antimicrobial activity, demonstrating variable and modest activities against bacterial and fungal strains (El-Agrody et al., 2001).
Structural Analysis and Anticancer Activity
The crystal structure of related compounds has been determined, and their potential anticancer activity evaluated. For example, a study on 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine demonstrated moderate anticancer activity, suggesting the potential of similar structures in therapeutic applications (Lu Jiu-fu et al., 2015).
Synthesis and Characterization for Antibacterial Agents
The organoiodine(III)-mediated synthesis of triazolo[4,3-c]pyrimidines has been investigated, yielding compounds with significant antibacterial activity. This underscores the synthetic versatility of pyrimidine derivatives for developing new antibacterial agents (Kumar et al., 2009).
Quantum Chemical Analysis for Antimycobacterial Properties
Quantum chemical analysis of certain pyrimidine derivatives has revealed promising candidates for antimycobacterial compounds. This includes detailed structural and vibrational analyses to understand their stability and reactivity (Wojciechowski & Płoszaj, 2020).
Properties
IUPAC Name |
3-(3-chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3N5O/c18-11-2-1-3-12(7-11)25-16-15(22-23-25)17(26)24(9-21-16)8-10-4-5-13(19)14(20)6-10/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRUHEXYDONMAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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